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Compound of Interest

Compound Name: 1,3-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B1298910

A detailed analysis of 4-nitropyrazole derivatives reveals key structural features influencing
their anticancer and antimicrobial activities. This guide synthesizes quantitative data and
experimental methodologies to provide researchers, scientists, and drug development
professionals with a comprehensive comparative overview of these promising compounds.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and the
introduction of a nitro group at the 4-position can significantly modulate the biological activity of
the resulting derivatives. Structure-activity relationship (SAR) studies are crucial for
understanding how different substituents on the 4-nitropyrazole ring system impact their
therapeutic potential. This guide consolidates available data on their anticancer and
antimicrobial properties, offering a clear comparison of their performance and detailed
experimental protocols.

Anticancer Activity of 4-Nitropyrazole Derivatives

Recent studies have highlighted the potential of 4-nitropyrazole derivatives as anticancer
agents. The cytotoxic effects of these compounds are largely influenced by the nature and
position of substituents on the pyrazole and any attached phenyl rings.

A noteworthy example is the platinum(ll) complex of 1-methyl-4-nitropyrazole, which has
demonstrated significant cytotoxic activity. Furthermore, the introduction of a 4-nitrophenyl
group at various positions on the pyrazole ring has been a strategy in the design of novel
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anticancer compounds. For instance, a pyrazole acetohydrazide derivative with a methyl group
on the pyrazole ring and a nitro-substituted benzene ring showed a pIC50 value of 6.48 UM,
indicating a moderate cytotoxic effect.[1] Another study on pyrazole-oxindole conjugates
included a derivative with a 3-(4-nitrophenyl) group, which was evaluated for its cytotoxic
effects.

The general SAR trend for anticancer activity suggests that electron-withdrawing groups on an
attached phenyl ring can influence potency. One study indicated that a nitro group on the
benzene ring of a pyrazole derivative led to a slight increase in anticancer activity compared to
an unsubstituted phenyl ring.[1]

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data for 4-nitropyrazole derivatives
and related compounds with nitro-substituents, providing a basis for comparison of their
anticancer potency.

Compound Cancer Cell Line IC50 / pIC50 (pM) Reference
1-Methyl-4-
nitropyrazole Not Specified Significant

Platinum(ll) Complex

Pyrazole

acetohydrazide with

methyl on pyrazole Not Specified pIC50 = 6.48 [1]
and NO2 on benzene

ring

2-((5-hydroxy-3-
methyl-1H-pyrazol-4-
yh(4-

) Not Specified Not Reported [2]
nitrophenyl)methyl)hy

drazinecarboxamide

4

Note: The available data for direct 4-nitropyrazole derivatives is limited. Further research with
systematic substitutions on the 4-nitropyrazole core is needed to establish a more
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comprehensive SAR.

Experimental Protocols: Cytotoxicity Assays

The evaluation of the cytotoxic activity of 4-nitropyrazole derivatives is typically performed
using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103
cells/well) and allowed to adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (typically in a range from 0.01 to 100 pM) for a specified period (e.g., 48 or 72
hours).

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

e Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent,
such as dimethyl sulfoxide (DMSO).

o Absorbance Measurement: The absorbance of the solution is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader.

» IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the
dose-response curves.

Antimicrobial Activity of 4-Nitropyrazole Derivatives

4-Nitropyrazole derivatives have also shown promise as antimicrobial agents. The substitutions
on the pyrazole ring play a critical role in determining their spectrum of activity and potency
against various bacterial and fungal strains.

A key finding in the SAR of these compounds is the influence of the substituent at the N1
position of the pyrazole ring. It has been observed that 1-methylpyrazole derivatives exhibit
larger zones of inhibition in antimicrobial tests compared to their 1-phenyl counterparts. This
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suggests that smaller, less bulky substituents at this position may be favorable for antimicrobial
activity.

One specific derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-
nitrophenyl)methyl)hydrazinecarboxamide, has been synthesized and evaluated for its
antimicrobial properties. This compound was found to be highly active against Streptococcus
epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 pug/mL.[2][3] It also showed
significant activity against Escherichia coli with an MIC of 0.25 pg/mL.[2][3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a notable
4-nitrophenyl pyrazole derivative against various microbial strains.

Compound Microbial Strain MIC (pg/mL) Reference

2-((5-hydroxy-3-

methyl-1H-pyrazol-4-

(4- Streptococcus

N PO 025 21[3]
nitrophenyl)methyl)hy epidermidis

drazinecarboxamide

4

2-((5-hydroxy-3-
methyl-1H-pyrazol-4-
yh(4-

) Escherichia coli 0.25 [2][3]
nitrophenyl)methyl)hy

drazinecarboxamide

“4)

2-((5-hydroxy-3-
methyl-1H-pyrazol-4-
yh(4-

Aspergillus niger 1 2
nitrophenyl)methyl)hy P ’ .

drazinecarboxamide

4
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Experimental Protocols: Antimicrobial Susceptibility
Testing

The antimicrobial activity of 4-nitropyrazole derivatives is commonly determined using the agar
diffusion method and the broth microdilution method to determine the Minimum Inhibitory
Concentration (MIC).

Agar Disc Diffusion Method Protocol:

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared (e.g.,
0.5 McFarland standard).

Agar Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton
agar) is uniformly inoculated with the microbial suspension.

Disc Application: Sterile filter paper discs impregnated with a known concentration of the test
compound are placed on the agar surface.

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for
bacteria).

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around
each disc is measured in millimeters.

Broth Microdilution Method for MIC Determination:

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid
growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

Inoculation: Each well is inoculated with a standardized suspension of the test
microorganism.

Incubation: The plates are incubated under appropriate conditions.

MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.
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Logical Relationships in SAR of 4-Nitropyrazole
Derivatives

The structure-activity relationship for 4-nitropyrazole derivatives can be visualized as a logical
workflow from the core scaffold to the observed biological activity, influenced by specific

structural modifications.

" Modification Substituents Influences Physicochemical Properties Determines Biological Activity
fallicpiazolelecle (R1, R3, R5) (Lipophilicity, Sterics, Electronics) (Anticancer/Antimicrobial)

Click to download full resolution via product page

Caption: Logical flow of SAR for 4-nitropyrazole derivatives.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized 4-nitropyrazole
derivatives follows a standardized workflow, from compound synthesis to quantitative biological

assays.
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Caption: Standard workflow for evaluating 4-nitropyrazole derivatives.

In conclusion, 4-nitropyrazole derivatives represent a promising class of compounds with
tunable anticancer and antimicrobial activities. The available data suggests that modifications
at the N1 position and on aryl substituents significantly impact their biological profiles. Further
systematic studies are warranted to fully elucidate the structure-activity relationships and to
optimize the therapeutic potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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